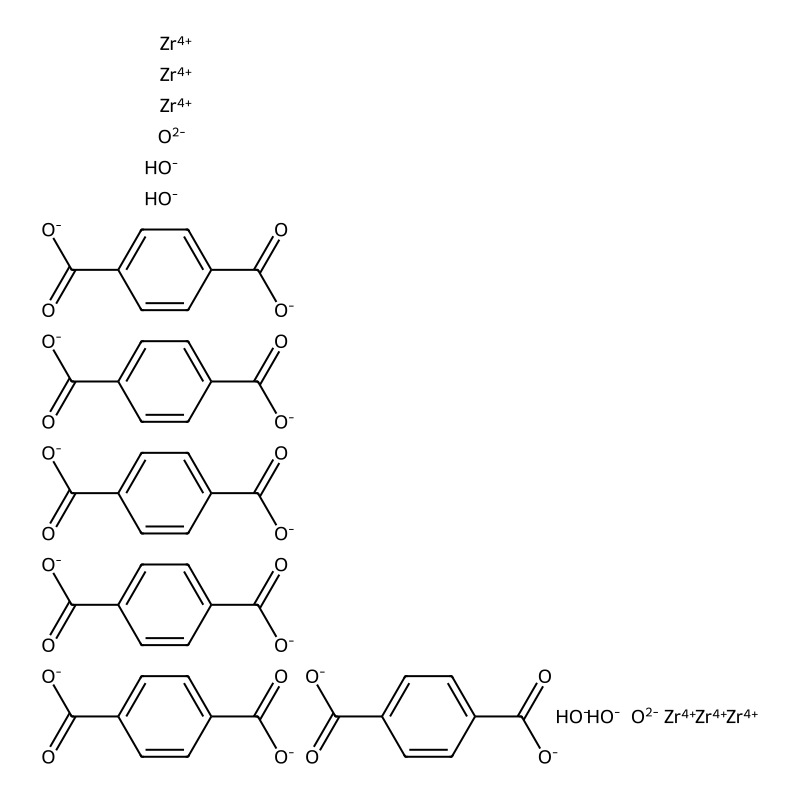Zirconium 1,4-dicarboxybenzene MOF (UiO-66)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Gas Storage and Separation
One of the most explored applications of UiO-66 is in gas storage and separation. Its high surface area allows for efficient adsorption of various gases, including methane, hydrogen, and carbon dioxide [1]. Researchers are investigating UiO-66 for applications like natural gas storage and transportation, hydrogen fuel storage for clean energy solutions, and capturing carbon dioxide for environmental remediation [1, 2].
[1] "Metal-Organic Frameworks for Efficient Methane Storage" by P. M. Budd et al. [2] "Capture of CO2 from flue gases using UiO-66 type metal-organic frameworks" by A.H. Chughtai et al.
Catalysis
UiO-66 shows promise as a catalyst for various chemical reactions due to its large surface area and the potential to incorporate functional groups within its structure [3]. Researchers are exploring its use in reactions like olefin metathesis (a process for creating valuable organic molecules), degradation of environmental pollutants, and even biomass conversion for biofuel production [3, 4, 5].
[3] "UiO-66: A Versatile Framework for Understanding Metal Organic Framework Functionality" by M. Kanjo et al. [4] "Metal-Organic Frameworks for the Catalytic Oxidation of Volatile Organic Compounds" by D.W. Lewis et al. [5] "Conversion of Biomass into Biofuels and Value-Added Chemicals in Metal-Organic Frameworks" by T. Li et al.
Zirconium 1,4-dicarboxybenzene metal-organic framework, commonly known as UiO-66, is a highly stable and versatile material in the category of metal-organic frameworks (MOFs). This compound consists of zirconium oxide clusters connected by terephthalate linkers. Its unique structure allows for high surface area and tunable porosity, making it suitable for various applications including gas storage, catalysis, and drug delivery. The framework's stability under various conditions is attributed to the strong Zr–O bonds and the ability to incorporate functional groups into its structure.
In terms of synthesis, UiO-66 can be formed through solvothermal methods where zirconium salts react with terephthalic acid in the presence of modulating agents like formic acid. The reaction conditions, such as temperature and pH, play a crucial role in determining the crystalline quality and structural integrity of the final product .
Research into the biological activity of UiO-66 has revealed its potential in biomedical applications. Its biocompatibility and ability to encapsulate drugs make it a candidate for drug delivery systems. Studies have shown that UiO-66 can effectively transport therapeutic agents while maintaining their stability and release profile in biological environments . Additionally, its porous structure allows for selective interactions with biomolecules, which could be exploited in biosensing applications.
The synthesis of UiO-66 typically involves solvothermal methods where zirconium chloride or zirconium acetate is reacted with terephthalic acid (1,4-benzenedicarboxylic acid) in a solvent such as dimethylformamide or N,N-dimethylacetamide. The process often requires modulating agents like hydrochloric acid or formic acid to control crystallization rates and enhance yield.
Key steps include:
- Dissolving zirconium salt and terephthalic acid in the solvent.
- Heating the mixture under pressure to promote crystallization.
- Cooling and filtering to obtain the crystalline product.
- Washing and activating the framework to remove unreacted materials .
UiO-66 has a wide range of applications due to its structural properties:
- Gas Storage: It is effective for storing gases like hydrogen and carbon dioxide due to its high surface area.
- Catalysis: The framework acts as a catalyst in various organic reactions, including oxidation and epoxidation processes.
- Drug Delivery: Its ability to encapsulate drugs makes it suitable for targeted drug delivery systems.
- Environmental Remediation: UiO-66 can be used to capture pollutants from air or water due to its selective adsorption capabilities .
Interaction studies involving UiO-66 have focused on its behavior with different substrates and environments. These studies reveal that structural defects within the framework can significantly enhance its interaction with guest molecules, thereby improving its catalytic efficiency and adsorption capacity. For example, modifications to the linker can alter binding affinities and selectivity towards specific gases or organic compounds .
When comparing UiO-66 with other metal-organic frameworks, several compounds stand out due to their structural similarities and differences:
| Compound Name | Metal | Linker | Unique Features |
|---|---|---|---|
| UiO-67 | Zirconium | 1,3-benzenedicarboxylic acid | Higher porosity than UiO-66 |
| MIL-101 | Chromium | 1,4-benzenedicarboxylic acid | Larger pore sizes; good for gas storage |
| MOF-5 | Zinc | 1,4-benzenedicarboxylic acid | Simpler structure; less stable than UiO-66 |
| ZIF-8 | Zinc | 2-methylimidazole | High thermal stability; different coordination mode |
UiO-66's uniqueness lies in its exceptional stability under harsh conditions compared to many other MOFs, making it particularly valuable for practical applications in catalysis and environmental science . Its tunable porosity also allows for customization based on specific application needs.








